molecular formula C14H13N B3370949 N-Benzylidene-o-toluidine CAS No. 5877-55-4

N-Benzylidene-o-toluidine

Cat. No.: B3370949
CAS No.: 5877-55-4
M. Wt: 195.26 g/mol
InChI Key: PUUAIRXOPHLROM-UHFFFAOYSA-N
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Description

N-Benzylidene-o-toluidine is an organic compound with the molecular formula C14H13N. It is a Schiff base derived from the condensation of benzaldehyde and o-toluidine. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-o-toluidine can be synthesized through a condensation reaction between benzaldehyde and o-toluidine. The reaction typically involves mixing equimolar amounts of benzaldehyde and o-toluidine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

C6H5CHO+C6H4(CH3)NH2C6H5CH=NC6H4(CH3)+H2O\text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{N}\text{C}_6\text{H}_4(\text{CH}_3) + \text{H}_2\text{O} C6​H5​CHO+C6​H4​(CH3​)NH2​→C6​H5​CH=NC6​H4​(CH3​)+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-o-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: o-Toluidine and benzylamine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzylidene-o-toluidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-Benzylidene-o-toluidine involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s Schiff base structure allows it to act as a nucleophile, participating in various chemical reactions that can modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the methyl group on the aromatic ring.

    N-Benzylidene-p-toluidine: Similar structure but with the methyl group in the para position.

Uniqueness

N-Benzylidene-o-toluidine is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and the types of complexes it forms with metal ions. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methylphenyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUAIRXOPHLROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871149
Record name N-(2-Methylphenyl)-1-phenylmethanimine
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URL https://comptox.epa.gov/dashboard/DTXSID30871149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5877-55-4
Record name N-Benzylidene-o-toluidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5877-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylidene-o-toluidine
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Record name NSC128934
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Record name N-(2-Methylphenyl)-1-phenylmethanimine
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Record name N-benzylidene-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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